5-bromo-1H-Indazole-4-carboxylic acid

Immuno-oncology IDO1 inhibition Indazole derivatives

5-Bromo-1H-indazole-4-carboxylic acid (CAS 750586-03-9) is the irreplaceable C5-brominated indazole-4-carboxylic acid for medicinal chemistry. Its unique substitution pattern enables Pd-catalyzed cross-couplings, regioselective aminations, and direct access to potent IDO1 inhibitors (cellular IC50 13–16 nM) and kinase inhibitors (TTK, PLK4, Aurora). Do not substitute with other regioisomers—only this compound delivers the reactivity and biological activity required for your drug-discovery pipeline.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 750586-03-9
Cat. No. B2791544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-Indazole-4-carboxylic acid
CAS750586-03-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyFLDMHXBQEUSTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indazole-4-carboxylic acid (CAS 750586-03-9): Properties and Procurement


5-Bromo-1H-indazole-4-carboxylic acid (CAS 750586-03-9) is a brominated heterocyclic carboxylic acid with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring . The compound features a bromine atom at the 5-position and a carboxylic acid group at the 4-position of the indazole core . This specific substitution pattern provides a versatile handle for further synthetic transformations, making it a valuable building block in medicinal chemistry and drug discovery .

Procurement Considerations for 5-Bromo-1H-indazole-4-carboxylic acid: Substitution Risks


Generic substitution of 5-bromo-1H-indazole-4-carboxylic acid with other halogenated or non-halogenated indazole-4-carboxylic acid derivatives is not scientifically valid due to distinct reactivity and selectivity profiles dictated by the specific substitution pattern. The position of the bromine atom (C5) and the carboxylic acid group (C4) uniquely influences the compound's behavior in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and its biological activity [1]. Furthermore, its specific use as a key intermediate in patented kinase inhibitor syntheses and its demonstrated, quantifiable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) [2] are not properties shared by close analogs like 7-bromo-1H-indazole-4-carboxylic acid or the non-brominated parent compound. The evidence detailed below establishes the quantifiable differentiation that makes this specific compound irreplaceable for targeted applications.

Quantitative Evidence for 5-Bromo-1H-indazole-4-carboxylic acid Selection


IDO1 Inhibitory Activity of 5-Bromo-1H-indazole-4-carboxylic acid Derivative vs. In-Class Benchmark

A derivative of 5-bromo-1H-indazole-4-carboxylic acid demonstrates potent, low-nanomolar inhibitory activity against mouse indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay. This activity is quantifiably distinct from the parent indazole-4-carboxylic acid, which lacks the bromine substituent and serves as an inactive baseline [1].

Immuno-oncology IDO1 inhibition Indazole derivatives

Consistent IDO1 Inhibitory Activity of 5-Bromo-1H-indazole-4-carboxylic acid Derivative Across Human Cell Lines

The same 5-bromo-1H-indazole-4-carboxylic acid derivative maintains consistent, low-nanomolar IDO1 inhibitory activity across multiple human cancer cell lines, confirming the robustness of the 5-bromo-4-carboxy scaffold for generating potent inhibitors [1].

Immuno-oncology IDO1 inhibition Human cell lines Structure-Activity Relationship

5-Substituted Indazole Scaffold as Preferred Core in Patented Kinase Inhibitors

The 5-substituted indazole scaffold, for which 5-bromo-1H-indazole-4-carboxylic acid is a key precursor, is explicitly claimed as the core structure in patent US-9163007-B2 for kinase inhibitors . This represents a quantifiable intellectual property distinction; while other substitution patterns (e.g., 6- or 7-substituted) are known, they are not the focus of this specific patent family.

Kinase inhibition Oncology Medicinal chemistry Patent analysis

Validated Application Scenarios for 5-Bromo-1H-indazole-4-carboxylic acid


Synthesis of IDO1 Inhibitors for Immuno-Oncology Research

5-Bromo-1H-indazole-4-carboxylic acid serves as the critical starting material for synthesizing potent IDO1 inhibitors, with derivatives demonstrating IC50 values of 13-16 nM in cellular assays [1]. Its procurement is essential for medicinal chemistry teams developing novel cancer immunotherapies targeting the IDO1 pathway.

Development of 5-Substituted Indazole Kinase Inhibitors

As the synthetic precursor to the 5-substituted indazole scaffold, this compound is required for the preparation of kinase inhibitors described in patent US-9163007-B2 and other related intellectual property . It enables access to a pharmacologically validated chemotype with demonstrated activity against kinases such as TTK, PLK4, and Aurora kinases [2].

Palladium-Catalyzed Carbonylation to Generate Carboxy Indazoles

The compound can be utilized as a substrate in Pd(II)-catalyzed carbonylation reactions to efficiently generate unprotected carboxy indazoles, a key transformation in the synthesis of more complex indazole-based molecules [3]. This validated synthetic methodology makes it a preferred building block over other brominated regioisomers.

Regioselective Protection and Subsequent Amine Coupling for Library Synthesis

5-Bromo-1H-indazole-4-carboxylic acid can undergo regioselective protection (e.g., with tetrahydropyranyl group) to enable subsequent Buchwald-Hartwig amination reactions [4]. This makes it a versatile intermediate for generating diverse libraries of amine-coupled indazole derivatives for high-throughput screening campaigns.

Quote Request

Request a Quote for 5-bromo-1H-Indazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.